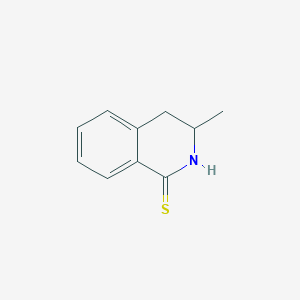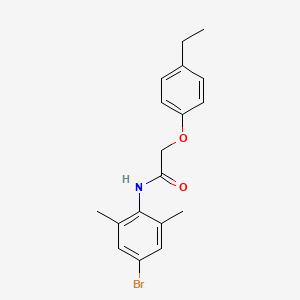
N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride, also known as AG-14699, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. This compound is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair and maintenance.
Mecanismo De Acción
The mechanism of action of N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride is based on its ability to inhibit the enzyme PARP. PARP plays a critical role in DNA repair and maintenance, and inhibition of this enzyme can lead to the accumulation of DNA damage and cell death. N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride binds to the catalytic domain of PARP and prevents it from catalyzing the transfer of ADP-ribose groups to target proteins.
Biochemical and Physiological Effects
N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride has been shown to have a number of biochemical and physiological effects. Inhibition of PARP by N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride leads to the accumulation of DNA damage and activation of DNA damage response pathways. This can result in cell cycle arrest, apoptosis, and senescence. Additionally, N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride has been shown to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride has several advantages and limitations for lab experiments. Its potency and selectivity make it a valuable tool for studying the role of PARP in DNA repair and maintenance. Additionally, its ability to sensitize cancer cells to DNA-damaging agents makes it a potential therapeutic agent for cancer treatment. However, its limitations include its cost and limited availability, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride. One area of interest is the development of more potent and selective PARP inhibitors. Additionally, there is ongoing research on the potential therapeutic applications of PARP inhibition in cancer treatment. Finally, there is interest in understanding the role of PARP in other biological processes, such as inflammation and neurodegeneration.
Métodos De Síntesis
The synthesis of N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride involves a series of chemical reactions that result in the formation of the final product. The starting material is 6-bromo-2-chloroquinazoline, which is reacted with guanidine to form the intermediate compound N-(6-bromo-2-quinazolinyl)guanidine. This intermediate is then treated with hydrochloric acid to yield the final product, N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride.
Aplicaciones Científicas De Investigación
N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of PARP, which makes it a valuable tool for studying the role of PARP in DNA repair and maintenance. Additionally, N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride has been used to investigate the potential therapeutic applications of PARP inhibition in cancer treatment.
Propiedades
IUPAC Name |
2-(6-bromo-4-oxo-3H-quinazolin-2-yl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN5O.ClH/c10-4-1-2-6-5(3-4)7(16)14-9(13-6)15-8(11)12;/h1-3H,(H5,11,12,13,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUOIIGDODIOPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC(=N2)N=C(N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,3-dichlorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6004478.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B6004489.png)
![1-(1-azocanyl)-3-(2-methoxy-4-{[4-(methoxymethyl)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B6004500.png)
![2-[(benzylthio)acetyl]-N-cyclopentylhydrazinecarbothioamide](/img/structure/B6004509.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-5-{[(1-naphthylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6004525.png)


![N-[(1-{[(3-chloro-4-methoxyphenyl)amino]carbonyl}-3-piperidinyl)methyl]nicotinamide](/img/structure/B6004544.png)
![2-{2-[4-(3-pyridinylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B6004551.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide](/img/structure/B6004559.png)
![3-methyl-N-(4-methylbenzyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6004568.png)


![ethyl (4-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B6004585.png)